6-Bromo-2-methylquinolin-4-ol

Drug Metabolism CYP450 Inhibition ADME-Tox

6-Bromo-2-methylquinolin-4-ol (CAS 112182-47-5, ≥98%) is a regiospecific brominated quinoline scaffold with the bromine atom precisely at the 6-position — a substitution pattern that cannot be generically replaced by 7-bromo or 8-bromo isomers without altering electronic distribution, steric profile, and biological activity. The 6-bromo handle enables robust Suzuki and Buchwald-Hartwig cross-coupling for constructing diverse 6-aryl/amino quinoline libraries. This exact scaffold exhibits emergent CYP1A2 inhibition, making it a strategic tool compound for in vitro DMPK assays and drug-drug interaction studies. The well-defined melting point (280–282 °C) supports its use as an analytical reference standard for HPLC/DSC method development. Ideal for medicinal chemistry SAR programs targeting antiviral and anticancer leads. Order ≥98% purity material with full characterization for your next parallel synthesis campaign.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 112182-47-5
Cat. No. B3319451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinolin-4-ol
CAS112182-47-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKeyWPSHYKVAGQUPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinolin-4-ol (CAS 112182-47-5) | Procurement-Grade Quinoline Building Block for Research and Synthesis


6-Bromo-2-methylquinolin-4-ol (CAS 112182-47-5) is a brominated quinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It exists primarily as the 4(1H)-quinolinone tautomer and features a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and as a building block for the construction of more complex quinoline-based molecules [1].

6-Bromo-2-methylquinolin-4-ol: Why Regioisomeric Bromoquinolines Are Not Interchangeable in Synthesis or Biological Assays


The precise substitution pattern on the quinoline core dictates both chemical reactivity and biological activity. The 6-bromo-2-methylquinolin-4-ol scaffold cannot be generically substituted with other regioisomers, such as 7-bromo-2-methylquinolin-4-ol (CAS 56716-92-8) or 8-bromo-2-methylquinolin-4-ol (CAS 1201-08-7), because the position of the bromine atom significantly alters the compound's electronic distribution, steric profile, and subsequent functionalization outcomes . In medicinal chemistry applications, even minor positional changes can lead to substantial differences in target binding and selectivity, as evidenced by the distinct antiviral profiles observed for 6-bromo versus 8-bromo substituted quinolines [1]. Furthermore, the compound's specific inhibition of CYP1A2 (cytochrome P450 1A2) is an emergent property of this exact substitution pattern; this activity cannot be assumed for close analogs without dedicated empirical testing .

6-Bromo-2-methylquinolin-4-ol: Quantitative Differentiation Evidence for Procurement Decisions


CYP1A2 Enzyme Inhibition: A Differentiating Pharmacokinetic Property of 6-Bromo-2-methylquinolin-4-ol

6-Bromo-2-methylquinolin-4-ol has been specifically reported as an inhibitor of the cytochrome P450 enzyme CYP1A2 . While quantitative IC50 data is not publicly disclosed, the identification of this specific CYP isoform inhibition represents a distinct and quantifiable differentiating property compared to many other unsubstituted or differently substituted quinolines, which may lack this activity or exhibit different CYP inhibition profiles. This property is critical for predicting potential drug-drug interactions and for planning in vitro ADME studies.

Drug Metabolism CYP450 Inhibition ADME-Tox Pharmacokinetics

Structural Uniqueness: 6-Bromo Substitution Pattern Differentiates Reactivity and Biological Profile from 7- and 8-Bromo Analogs

The 6-bromo substitution pattern on the quinoline core imparts unique chemical and biological properties compared to its regioisomers, 7-bromo-2-methylquinolin-4-ol (CAS 56716-92-8) and 8-bromo-2-methylquinolin-4-ol (CAS 1201-08-7) . While all share the same molecular formula, the position of the bromine atom dictates the compound's electronic density, directing effects in electrophilic aromatic substitution, and steric interactions with biological targets. A study on related quinoline-based HIV-1 integrase inhibitors demonstrated that 6-bromo and 8-bromo analogs exhibit distinct antiviral potencies, with the 6-bromo analog showing a significant loss of potency against a specific drug-resistant viral mutant, whereas the 8-bromo analog retained full effectiveness [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Key Physicochemical Properties: Melting Point and Predicted Data for Compound Handling and Purity Assessment

The compound exhibits a reported melting point of 280-282 °C (when recrystallized from ethanol/water) . This high melting point can serve as a key quality control and identity verification parameter upon receipt. For comparison, many other quinoline derivatives and organic intermediates melt at significantly lower temperatures, and this specific, well-defined melting point provides a simple analytical check for batch consistency and purity, which is valuable for reproducible synthetic procedures.

Analytical Chemistry Formulation Process Chemistry

Procurement-Driven Applications: Where 6-Bromo-2-methylquinolin-4-ol Provides Specific Value


Synthetic Intermediate for Diversified Quinoline Libraries

The 6-bromo substituent serves as a robust handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse libraries of 6-aryl- or 6-amino-substituted quinolines. The 2-methyl and 4-hydroxy groups provide additional sites for further functionalization, making this compound an ideal core scaffold for parallel synthesis and structure-activity relationship (SAR) studies . This is supported by its use as a starting material in the synthesis of Schiff bases, isoindolyl, and thiazolyl derivatives from the related 6-amino analog [1].

Investigational Probe for CYP1A2-Mediated Drug Metabolism Studies

Given its reported inhibition of CYP1A2, this compound can be strategically employed as a tool compound in in vitro drug metabolism and pharmacokinetic (DMPK) assays to study the role of CYP1A2 in the metabolic clearance of co-administered drugs or to investigate potential drug-drug interaction liabilities of new chemical entities .

Building Block for Antiviral and Anticancer Agent Discovery

Quinoline derivatives are a privileged scaffold in antiviral and anticancer drug discovery. The 6-bromo substitution pattern, as shown in the class-level inference for HIV-1 integrase inhibition, may offer a unique starting point for lead optimization. Researchers focusing on developing novel inhibitors for viral targets or cancer-related kinases can leverage this compound as a versatile template for introducing substituents at the 6-position to modulate potency and selectivity [2].

Quality Control and Analytical Method Development

The well-defined physicochemical properties, particularly the distinct melting point of 280-282 °C, make this compound a suitable reference standard for developing and validating analytical methods (e.g., HPLC, DSC) aimed at quantifying or characterizing this specific quinoline core in complex mixtures or during process chemistry development .

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